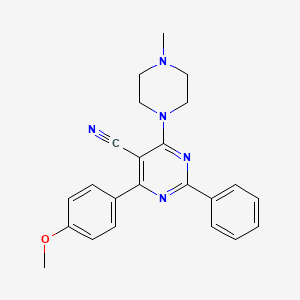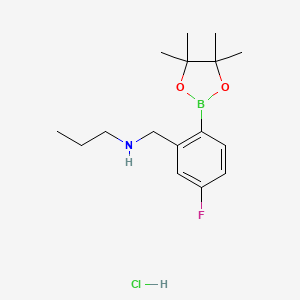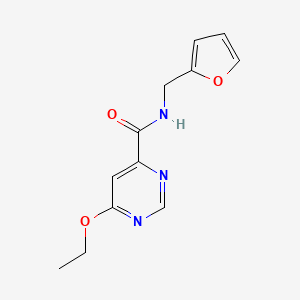![molecular formula C15H22Cl2N2O B2503700 2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride CAS No. 1803596-54-4](/img/structure/B2503700.png)
2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride" is a chemically synthesized molecule that may be related to various acetamide derivatives with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their biological properties, such as opioid agonist activity and enzyme inhibition .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves multiple steps, including acylation, substitution, and sometimes the use of chiral amino acids to introduce different substituents. For example, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized by exploring variations in N-acyl, N-alkyl, and amino functions, leading to the discovery of potent kappa-opioid agonists . Similarly, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involved the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as FTIR, FT-Raman, and NMR. For instance, the structural and vibrational characteristics of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were investigated using ab initio and DFT studies . The conformation of the N-H bond in related compounds such as N-(2-chlorophenyl)acetamide and 2-chloro-N-(3-methylphenyl)acetamide has been observed to be syn to certain substituents, which can influence the overall molecular geometry and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the presence of different substituents and functional groups. For example, the introduction of a methyl group can affect the characteristic frequencies of the amide group, as seen in the vibrational studies of dichloroacetamide compounds . The reactivity towards enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase has also been evaluated for some N-substituted acetamide derivatives, indicating potential biological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, including their thermodynamic characteristics, can be determined through computational studies and spectroscopic analysis. The influence of different substituents on these properties is a key aspect of their characterization. For instance, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide involved the determination of IR and MS spectra, as well as elemental analysis to confirm the molecular structure .
科学的研究の応用
1. Antimalarial Activity
2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride has been researched for its potential antimalarial properties. A study explored the synthesis and quantitative structure-activity relationships of a series of related compounds, finding that certain structural modifications correlate with increasing antimalarial potency against Plasmodium berghei in mice. The study suggests that these properties might be promising for clinical trials in humans due to the excellent activity against resistant strains of the parasite and favorable pharmacokinetic properties, indicating potential for extended protection against infection after oral administration (Werbel et al., 1986).
2. Influence on Blood Platelet Aggregation
Another aspect of this compound's research focuses on its derivatives as inhibitors of blood platelet aggregation. A particular derivative was found to inhibit ADP-induced aggregation of blood platelets, selected from a series of synthesized compounds. Though the derivative showed potential, further studies on its therapeutic ratio suggested an unfavorable profile, indicating the need for cautious consideration in potential therapeutic applications (Grisar et al., 1976).
3. Anti-Cancer Activity
Research into amino alcohol acrylonitriles, including structures similar to this compound, has indicated potential in cancer therapy. Modifications to the acetamide moiety in certain analogues have resulted in enhanced activity against breast and colon cancer cell lines. Notably, the presence of an amino alcohol hydroxyl group was pivotal, showing broad activity modulated via the Aryl Hydrocarbon Receptor pathway (Baker et al., 2020).
4. Neuropharmacological Activity
Studies have also explored the neuropharmacological profile of compounds structurally similar to this compound. These compounds have been evaluated for their potential as serotonin receptor inverse agonists, indicating possible applications in treating psychosis. The research suggests that compounds with similar pharmacological profiles and improved oral bioavailability may have potential in this therapeutic area (Vanover et al., 2004).
5. Metabolic Pathway Analysis
The metabolic pathway of compounds including this compound has been studied, particularly focusing on the enzymes involved in the metabolism of related compounds. Understanding the metabolic pathways can provide insights into the efficacy, safety, and potential drug interactions of these compounds (Sasaki et al., 2001).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
2-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O.ClH/c1-12-4-2-3-5-13(12)11-18-8-6-14(7-9-18)17-15(19)10-16;/h2-5,14H,6-11H2,1H3,(H,17,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTIASVMTSKJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)NC(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2503623.png)






![6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide](/img/structure/B2503632.png)

![8-[(4-Methoxyphenyl)sulfonyl]-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2503637.png)

![1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B2503639.png)